molecular formula C21H20N2 B13780253 2,4,5-Triphenylimidazolidine CAS No. 80424-18-6

2,4,5-Triphenylimidazolidine

Cat. No.: B13780253
CAS No.: 80424-18-6
M. Wt: 300.4 g/mol
InChI Key: VJWNWMOGJOGCRF-UHFFFAOYSA-N
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Description

2,4,5-Triphenylimidazolidine is a heterocyclic compound that features an imidazolidine ring substituted with three phenyl groups at positions 2, 4, and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Triphenylimidazolidine can be synthesized through the reaction of benzoin, benzaldehyde, and ammonium acetate in equimolar quantities. The reaction typically involves refluxing these reactants to form the desired product . Another method involves the use of lactic acid as a promoter in a one-pot synthesis, which is an environmentally benign approach .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of biodegradable and non-toxic reagents is also a consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Triphenylimidazolidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding imidazolidinones.

    Reduction: Reduction reactions can convert imidazolidine derivatives to more saturated compounds.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2,4,5-Triphenylimidazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Triphenylimidazolidine involves its interaction with biological targets, such as enzymes or receptors. The phenyl groups and the imidazolidine ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Triphenylimidazolidine is unique due to its specific substitution pattern and the presence of the imidazolidine ring, which imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

80424-18-6

Molecular Formula

C21H20N2

Molecular Weight

300.4 g/mol

IUPAC Name

2,4,5-triphenylimidazolidine

InChI

InChI=1S/C21H20N2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15,19-23H

InChI Key

VJWNWMOGJOGCRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(NC(N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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